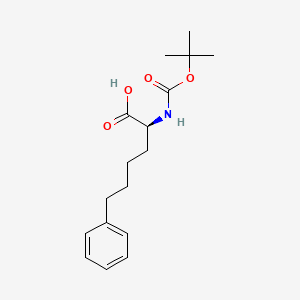

Boc-(s)-2-amino-6-phenylhexanoic acid

Description

Significance of Unnatural Amino Acids in Modern Chemical Biology and Organic Synthesis

The introduction of UAAs into scientific research has provided tools to overcome the limitations imposed by the fixed set of natural amino acids. nih.govresearchgate.net This expansion of chemical diversity is pivotal for applications ranging from drug discovery to protein engineering. nih.govresearchgate.net

The 20 canonical amino acids provide a foundational but limited set of chemical functionalities. researchgate.net The synthesis of UAAs allows chemists to introduce a vast array of new side chains, backbones, and stereochemistries. researchgate.net This expansion allows for the creation of unique molecular scaffolds and building blocks for combinatorial libraries, enabling the development of novel therapeutic agents and research probes. nih.gov Methods such as solid-phase peptide synthesis and chemical ligation facilitate the direct incorporation of these custom-designed residues into peptide chains, creating artificial proteins with tailored characteristics. nih.govresearchgate.net

Overview of Boc-(S)-2-amino-6-phenylhexanoic Acid as a Non-Standard Amino Acid Derivative

This compound is a prime example of a UAA derivative designed for specific applications in chemical synthesis. Its structure combines the features of a non-canonical amino acid with a widely used protecting group, making it a valuable building block in research.

Structural Classification and Chirality (S-Configuration)

This compound is classified as an α-amino acid. medschoolcoach.com Its core structure consists of a hexanoic acid backbone with an amino group and the side chain attached to the alpha-carbon (C2). medschoolcoach.comwou.edu The side chain is a 4-phenylbutyl group, making the molecule nonpolar and hydrophobic.

A critical feature of this molecule is its chirality. The α-carbon is a stereocenter bonded to four different groups: a carboxyl group, an amino group (protected by a Boc group), a hydrogen atom, and the 4-phenylbutyl side chain. medschoolcoach.comwou.edu The "(S)" designation in its name refers to the specific spatial arrangement of these groups around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. wou.edulibretexts.org Most naturally occurring amino acids also possess the S-configuration at the alpha-carbon (with the notable exception of cysteine). libretexts.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅NO₄ |

| Molecular Weight | 307.38 g/mol |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-phenylhexanoic acid |

| Parent Compound CAS | 80887-26-9 ((S)-2-Amino-6-phenylhexanoic acid) achemblock.com |

| Structure (SMILES) | O=C(O)C@@HCCCCc1ccccc1 |

Note: Molecular formula and weight are calculated based on the parent compound and the addition of a tert-butoxycarbonyl (Boc) group.

Contextualization within Protected Amino Acids for Research Applications

In the field of organic synthesis, particularly in the chemical synthesis of peptides, it is necessary to temporarily block reactive functional groups to prevent unwanted side reactions. orgsyn.org The term "Boc" in this compound stands for tert-butoxycarbonyl, a widely used protecting group for amines. orgsyn.org

The Boc group is valued for its stability under many reaction conditions while being easily removable under moderately acidic conditions, such as with trifluoroacetic acid (TFA). sigmaaldrich.com This characteristic allows for the selective deprotection of the α-amino group during solid-phase peptide synthesis (SPPS), enabling the sequential and controlled addition of the next amino acid in the desired sequence. nih.gov The use of Boc-protected amino acids is a foundational strategy in constructing complex peptides and artificial proteins, allowing for the precise incorporation of both natural and unnatural residues like 2-amino-6-phenylhexanoic acid. orgsyn.orgijcr.info

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-14(15(19)20)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWIHNYTBRBBB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Applications in Peptide Chemistry and Peptidomimetic Design

Integration into Peptide Synthesis Methodologies

The synthesis of peptides, whether in solution or on a solid support, is a systematic process that involves the sequential addition of amino acids. This process necessitates the use of temporary protecting groups for the α-amino function to prevent unwanted side reactions and ensure that peptide bonds form in the correct sequence. peptide.comlibretexts.org The Boc group is a cornerstone of one of the major strategies developed for this purpose, and its use is well-established in both solid-phase and solution-phase synthesis methodologies. nbinno.comhongtide.com

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the production of peptides by anchoring the growing peptide chain to an insoluble resin support. nbinno.com In this context, Boc-protected amino acids like Boc-(S)-2-amino-6-phenylhexanoic acid are fundamental reagents. The most common approach using this protection is the Boc/Bzl strategy, where the N-terminal α-amino group is temporarily protected by the acid-labile Boc group, and reactive side chains are shielded by more stable, benzyl-based protecting groups. hongtide.compeptide.com

The synthesis cycle involves the deprotection of the Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA), to free the N-terminal amine. peptide.comamericanpeptidesociety.org This newly exposed amine is then coupled with the next incoming Boc-protected amino acid. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. hongtide.com

The Boc-strategy offers distinct advantages in the synthesis of certain challenging peptide sequences.

Hydrophobic Peptides : For peptides with a high content of hydrophobic residues, which are prone to aggregation during synthesis, the Boc-based method can be particularly effective. nih.govnih.gov The acidic conditions used to remove the Boc group result in the protonation of the N-terminal amine. peptide.com This positive charge helps to disrupt intermolecular hydrogen bonding, a key driver of aggregation, thereby improving the accessibility of the N-terminus for the subsequent coupling reaction. peptide.compeptide.com The use of in situ neutralization protocols, where the neutralization of the amine and the coupling of the next amino acid occur simultaneously, can further minimize aggregation and lead to higher yields and purer products for these "difficult sequences". peptide.comnih.gov

Racemization-Prone Sequences : Peptide synthesis aims to maintain the stereochemical integrity of the chiral amino acids. Some sequences, particularly those involving histidine, are susceptible to racemization under the basic conditions required for Fmoc group removal in the alternative Fmoc/tBu strategy. peptide.comamericanpeptidesociety.org The acidic conditions of the Boc-strategy can help to suppress this side reaction, making it a preferred method for sequences at risk of losing their optical purity. americanpeptidesociety.org

| Advantage | Description | Applicable Sequences | Citations |

| Reduced Aggregation | Acidic deprotection protonates the N-terminus, disrupting hydrogen bonds that cause aggregation. | Hydrophobic Peptides | peptide.comnih.govpeptide.com |

| Higher Yields | In situ neutralization protocols minimize aggregation time, improving coupling efficiency. | Difficult, aggregation-prone sequences | peptide.comnih.gov |

| Suppression of Racemization | Acidic conditions avoid the base-induced racemization seen in Fmoc chemistry. | Sequences containing racemization-prone residues (e.g., Histidine) | peptide.comamericanpeptidesociety.org |

Despite its advantages, the Boc-strategy presents several challenges, primarily related to its reliance on strong acids.

Harsh Acidic Conditions : The repeated cycles of deprotection with TFA and, particularly, the final step to cleave the completed peptide from the resin, necessitate the use of very strong and hazardous acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comnih.govnih.gov These harsh conditions can lead to the degradation of the peptide product and require specialized laboratory equipment for safe handling. americanpeptidesociety.orgnih.gov

Side Reactions : The strong acids used can generate reactive carbocations from the protecting groups, which can then cause unwanted modifications (alkylation) of sensitive amino acid residues within the peptide chain, such as tryptophan and methionine. chempep.comresearchgate.net To mitigate this, "scavengers" must be added to the cleavage cocktail to trap these reactive species. chempep.comresearchgate.net

Premature Cleavage : The benzyl (B1604629) ester linkage that anchors the peptide to the most common resins (Merrifield resins) can be partially unstable to the repeated TFA treatments, leading to the gradual loss of peptide chains from the support during the synthesis of long sequences. chempep.com The development of more acid-stable linkers, such as the phenylacetamido (PAM) linker, helps to reduce these losses. chempep.com

Residue-Specific Side Reactions : Certain amino acid sequences are prone to specific side reactions under acidic conditions. For example, sequences containing Asp-Gly or Asp-Ser can lead to the formation of an aspartimide, a cyclic side product. chempep.com

| Challenge | Description | Mitigation Strategies | Citations |

| Harsh Deprotection/Cleavage | Requires repeated use of TFA and final cleavage with hazardous HF or TFMSA. | Use of specialized equipment, alternative cleavage reagents like TMSOTf. | peptide.comnih.govnih.govchempep.com |

| Side-Chain Alkylation | Carbocations generated during acidolysis can modify sensitive residues (Trp, Met). | Addition of scavengers (e.g., cresol, thioanisole) to the cleavage mixture. | chempep.comresearchgate.net |

| Peptide Loss from Resin | The peptide-resin linkage can be partially cleaved by repeated TFA treatments. | Use of more acid-stable linkers like PAM. | chempep.com |

| Aspartimide Formation | Acid-catalyzed side reaction at Asp-Xxx sequences. | Protonation of the N-amino function in Boc SPPS reduces the risk compared to Fmoc SPPS. | chempep.com |

Before SPPS became the dominant method, peptides were synthesized entirely in solution. libretexts.org Solution-phase synthesis remains a relevant technique, especially for the large-scale production of certain peptides or for sequences that are not amenable to solid-phase methods. libretexts.org In this approach, Boc-protected amino acids like this compound are coupled with C-terminally protected amino acids or peptide fragments. libretexts.orgyoutube.com The Boc group is introduced via reagents like di-tert-butyl dicarbonate (B1257347) and is removed after each coupling step using acid, similar to the deprotection step in SPPS. libretexts.org While often more labor-intensive due to the need for purification after each step, solution-phase synthesis can be advantageous for creating large peptide segments that can then be joined together to form larger proteins. peptide.com

Role in Solid-Phase Peptide Synthesis (SPPS)

Contribution to Peptidomimetic Chemistry

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to have improved therapeutic properties, such as enhanced stability against enzymatic degradation, increased potency, or better bioavailability. sigmaaldrich.com The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. sigmaaldrich.comcpcscientific.comnih.gov As a non-proteinogenic amino acid, (S)-2-amino-6-phenylhexanoic acid, when used in its Boc-protected form, is a key building block in this field. nih.gov Its integration into a peptide sequence can alter the final molecule's conformation, stability, and biological activity. sigmaaldrich.com

The design of peptide analogs often involves replacing one or more of the natural amino acids with an unnatural one. researchgate.net The use of this compound allows for the introduction of a hexanoic acid side chain with a terminal phenyl group, which can introduce unique hydrophobic and aromatic interactions not possible with the 20 canonical amino acids. These modifications are crucial for developing novel therapeutic agents. sigmaaldrich.comnih.gov

The synthesis of these analogs follows standard peptide synthesis protocols, where the Boc-protected unnatural amino acid is incorporated into the desired position in the peptide chain. researchgate.netresearchgate.net By introducing such residues, chemists can fine-tune the three-dimensional structure of a peptide, potentially enhancing its binding affinity to a biological target or making it resistant to proteases that would normally degrade it. sigmaaldrich.comcpcscientific.com This strategy has been widely used to develop new drugs, from enzyme inhibitors to receptor agonists and antagonists. nih.gov The vast structural diversity offered by unnatural amino acids provides a powerful tool for constructing combinatorial libraries and exploring structure-activity relationships. sigmaaldrich.comcpcscientific.com

Design and Synthesis of Peptide Analogs Incorporating Unnatural Amino Acids

Modulation of Conformational Preferences and Secondary Structures

The introduction of this compound into a peptide backbone can significantly influence its three-dimensional structure. The long, flexible hexanoic acid side chain, coupled with the bulky phenyl group, can induce specific conformational preferences. This is critical as the biological activity of a peptide is intrinsically linked to its secondary structure, such as α-helices and β-sheets. researchgate.net

The flexible nature of the six-carbon chain allows for a degree of conformational freedom, while the phenyl group can engage in various non-covalent interactions, including hydrophobic and aromatic stacking interactions. For instance, the interaction between two phenylalanine residues (a Phe-Phe pair) in a peptide can promote a more folded and stable structure. nih.gov Similarly, the phenyl group of this compound can interact with other aromatic residues within the peptide sequence, leading to the stabilization of specific secondary structures. This can be a crucial factor in designing peptides that can effectively mimic the "hot spots" of protein-protein interactions (PPIs), which are often mediated by well-defined secondary structures. nih.gov

Furthermore, the incorporation of such non-canonical amino acids can lead to the formation of "foldamers," which are oligomers that adopt well-defined, compact conformations. nih.gov The ability to control the folding of a peptide chain is a powerful tool in the rational design of new therapeutic agents. By strategically placing this compound within a peptide sequence, chemists can guide the peptide into a desired conformation, thereby enhancing its binding affinity and selectivity for a biological target.

Enhanced Stability and "Drug-like" Properties through Backbone Modification

A major hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation in the body, which leads to a short half-life and poor bioavailability. researchgate.net The incorporation of unnatural amino acids like this compound is a well-established strategy to overcome this limitation. mdpi.com

The presence of the non-natural side chain can sterically hinder the approach of proteolytic enzymes, thereby preventing the cleavage of nearby peptide bonds. This increased resistance to enzymatic degradation significantly enhances the metabolic stability of the peptide. nih.gov Moreover, the hydrophobic nature of the phenylalkyl side chain can improve the lipophilicity of the peptide. This is a key "drug-like" property that can enhance the peptide's ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, leading to improved oral bioavailability and better distribution to target tissues. mdpi.com The insertion of 6-aminohexanoic acid derivatives has been shown to prevent N-terminal degradation of peptides by enzymes like dipeptidyl peptidase IV. mdpi.com

| Property | Effect of Incorporating this compound | Reference |

| Proteolytic Stability | Increased resistance to enzymatic degradation due to the non-natural side chain. | mdpi.comnih.gov |

| Lipophilicity | Enhanced due to the hydrophobic phenylalkyl side chain. | mdpi.com |

| Bioavailability | Potentially improved oral bioavailability and tissue distribution. | mdpi.com |

Formation of Macrocyclic Peptidomimetics

Macrocyclization is a powerful strategy in peptide drug design to improve stability, receptor affinity, and cell permeability. nih.govnih.gov The formation of a cyclic structure reduces the conformational flexibility of a linear peptide, locking it into a bioactive conformation and protecting it from exopeptidases. nih.gov this compound, with its long and flexible side chain, is a valuable building block for the synthesis of macrocyclic peptidomimetics.

The hexanoic acid side chain can be functionalized to participate in various cyclization reactions. For example, the terminal phenyl group can be modified to include reactive handles for ring-closing metathesis or click chemistry reactions. Alternatively, the amino group of the lysine-like side chain (after deprotection) can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide sequence. The flexibility of the linker can be crucial for achieving efficient cyclization, especially in larger peptide rings. chemrxiv.org The use of linkers like 6-aminohexanoic acid has been shown to facilitate the cyclization of dipeptides to model β-turns. mdpi.com

Use in Hydroxyethylene Isosteres and Other Dipeptide Mimics (based on related structures)

Hydroxyethylene isosteres are non-hydrolyzable mimics of the peptide bond that are often incorporated into inhibitors of aspartic proteases, such as those involved in viral replication (e.g., HIV protease) and other diseases. The synthesis of these isosteres often involves the use of amino acid derivatives as starting materials.

While direct synthesis from this compound is not explicitly detailed in the provided literature, the synthesis of a protected Gln-Phe hydroxyethylene dipeptide isostere has been reported. capes.gov.br This synthesis demonstrates a methodology that could be adapted for the use of phenylalanine derivatives. nih.gov Given that this compound is structurally related to phenylalanine (containing a phenyl group), it is plausible that it could be utilized in similar synthetic routes to create novel hydroxyethylene isosteres with extended side chains. These extended side chains could potentially access deeper pockets in the target enzyme's active site, leading to enhanced inhibitory potency and selectivity.

Bioconjugation Applications as an Amino Acid Building Block

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, such as a peptide or protein. This technique is widely used in drug delivery, diagnostics, and the development of antibody-drug conjugates (ADCs). nih.gov this compound can serve as a valuable building block in this context.

The phenyl group in the side chain offers a site for chemical modification. While the C-H bonds of a phenyl ring are generally unreactive, recent advances in photoredox catalysis have enabled the site-selective bioconjugation of phenylalanine residues. capes.gov.br This suggests that the phenyl group of this compound could be a target for specific conjugation reactions. Furthermore, the phenyl ring can be functionalized with other reactive groups, such as azides or alkynes, to facilitate "click" chemistry reactions, which are highly efficient and biocompatible. mdpi.com

Iv. Advanced Applications in Medicinal Chemistry Research and Chemical Biology

Contribution to Enzyme Inhibitor Development (Pre-clinical and Research Stages)

The structural features of Boc-(S)-2-amino-6-phenylhexanoic acid make it a valuable precursor for the synthesis of enzyme inhibitors, particularly for proteases that have hydrophobic pockets as part of their active sites.

HIV-1 protease is a key enzyme in the life cycle of the HIV virus and is a primary target for antiretroviral therapy. nih.gov The enzyme is a homodimer and an aspartic protease, featuring a binding site that accommodates peptide substrates. nih.gov A critical feature of this binding site is the presence of hydrophobic pockets (often denoted S1, S2, S1', S2', etc.) that bind the side chains of the amino acids in the substrate.

Many successful HIV-1 protease inhibitors are peptidomimetics that incorporate non-natural amino acids designed to fit snugly into these hydrophobic pockets. The phenylhexyl side chain of 2-amino-6-phenylhexanoic acid is an ideal motif for targeting these regions. Its length and flexibility allow it to penetrate deep into the pockets, while the terminal phenyl group can establish favorable van der Waals and pi-pi stacking interactions with hydrophobic residues in the enzyme, such as valine and isoleucine. nih.gov

While this compound itself is not an inhibitor, it serves as a crucial starting material for synthesizing more complex inhibitors. Researchers can incorporate this amino acid into a larger peptidomimetic framework, where the phenylhexyl group acts as a "hydrophobic anchor" to enhance binding affinity and specificity for the viral protease.

The principles applied to HIV-1 protease extend to the broader class of aspartic proteinases, which are implicated in various diseases. Historically, inhibitors for these enzymes were peptidomimetics based on their natural substrates. nih.gov However, modern drug design has shifted towards novel, non-peptidic scaffolds to improve properties like oral bioavailability and cell permeability. nih.gov

This compound is highly relevant in this modern context. The field has moved to design complex heterocyclic scaffolds that can act as "head groups" to interact with the catalytic aspartate residues of the enzyme. nih.gov These advanced scaffolds are often decorated with side chains to achieve high affinity and selectivity. The 2-amino-6-phenylhexanoic acid moiety can be chemically attached to these novel core structures, providing the necessary hydrophobic side chain to interact with the enzyme's specificity pockets. Its bifunctional nature (amine and carboxylic acid) allows for straightforward incorporation into these complex synthetic routes, making it a key component in the construction of next-generation aspartic proteinase inhibitors.

General Strategies for Designing Inhibitors based on Amino Acid Scaffolds

The design of enzyme inhibitors and modulators of protein-protein interactions (PPIs) frequently relies on amino acid scaffolds as a starting point. These strategies leverage the inherent ability of amino acid structures to mimic natural peptides and bind to biological targets. The ultimate goal is to develop potent and selective inhibitors for therapeutic intervention. researchgate.netresearchgate.net

Several key strategies are employed:

Structure-Based Drug Design (SBDD): This rational approach depends on the high-resolution structural information of a target protein, typically obtained through X-ray crystallography or NMR spectroscopy. nih.govnih.govacs.org With a detailed 3D model of the active site or binding pocket, inhibitors can be designed to fit precisely, maximizing molecular interactions. Amino acid scaffolds are used to position functional groups in optimal locations to interact with key residues in the target protein. researchgate.net For instance, the P1 and Pn' side-chains of an amino acid-based inhibitor can be tailored to fit into the S1 and Sn' subsites of an aminopeptidase (B13392206) enzyme. researchgate.net

Peptidomimetics: While peptides can be potent ligands, they often suffer from poor metabolic stability and low cell permeability. Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of a natural peptide while incorporating non-peptidic elements. nih.gov Amino acid analogs and synthetic scaffolds are used to replicate the spatial arrangement of critical pharmacophores, such as those found in α-helices or β-sheets, that are essential for binding to a target protein-protein interface. nih.govnih.gov

Scaffold-Based and Fragment-Based Approaches: In this strategy, a core molecular structure, often an amino acid derivative, serves as a scaffold. Different functional groups are then systematically added to this core to explore the chemical space and identify combinations that lead to improved binding affinity and selectivity. This modular approach allows for the independent optimization of different parts of the molecule to enhance properties like target binding and membrane permeability. researchgate.net

Foldamers and Stapled Peptides: Foldamers are artificial oligomers composed of various building blocks that adopt regular, predictable secondary structures similar to peptides. researchgate.net Similarly, stapled peptides are short peptides where the helical structure is stabilized by an intramolecular covalent cross-link. These approaches create rigid structures from flexible amino acid chains, pre-organizing them into a conformation that is optimal for binding, which can lead to highly potent inhibitors of challenging targets like intracellular protein-protein interactions. researchgate.net

Table 1: Inhibitor Design Strategies Using Amino Acid Scaffolds

| Strategy | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Structure-Based Drug Design (SBDD) | Utilizes 3D structural data of the target protein to design complementary inhibitors. nih.govacs.org | High specificity; rational design process. | Allows for precise positioning of amino acid side-chains into enzyme subsites. researchgate.net |

| Peptidomimetics | Creates peptide-like molecules with modified backbones or non-natural amino acids to mimic peptide structures. nih.gov | Improved metabolic stability and cell permeability compared to natural peptides. | Can mimic specific secondary structures like α-helices and β-sheets to disrupt protein-protein interactions. nih.gov |

| Scaffold-Based Approach | Employs a core amino acid structure that is systematically functionalized to optimize binding. researchgate.net | Modular design allows for independent optimization of affinity and pharmacokinetic properties. researchgate.net | Oligo(N-methylalanine) has been proposed as a scaffold with a high density of functionalizable sites. researchgate.net |

| Foldamers/Stapled Peptides | Artificial oligomers or cross-linked peptides that form stable, predictable secondary structures. researchgate.net | Pre-organized conformation for binding; high potency for inhibiting protein-protein interactions. researchgate.net | Useful as frameworks for developing inhibitors of intracellular targets. researchgate.net |

Research in Functionalized Molecules and Advanced Materials (general relevance of Boc-protected amino acids)

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. rsc.orgorganic-chemistry.org Its utility stems from its stability to a wide range of nucleophiles and bases, while being easily removable under mild acidic conditions. organic-chemistry.orgresearchgate.net This controlled reactivity is essential when amino acids are used as building blocks for complex functional molecules and advanced materials, preventing the highly reactive amino group from participating in unwanted side reactions during synthesis. researchgate.net

The application of Boc-protected amino acids extends beyond peptide synthesis into the realm of materials science:

Functionalized Dendrimers: Dendrimers are highly branched, well-defined polymers with applications in drug delivery and materials science. In one study, Boc-protected amino groups were strategically introduced into heterofunctional dendrimers. acs.org After the core dendritic structure was synthesized, the Boc groups were removed using trifluoroacetic acid. This deprotection step exposed the primary amines, which became protonated, conferring positive charges to the dendrimer surface. These cationic charges were found to be crucial for the material's antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org

Surface-Modified Nanomaterials: Boc-protected amino acids have been used to functionalize the surface of nanomaterials, such as organotin sulfide (B99878) clusters. researchgate.net In this work, the Boc group served to prevent the terminal amino function from undergoing an intramolecular condensation reaction during the formation of the cluster. Following the successful synthesis of the functionalized cluster, the Boc group could be cleaved to expose the amino group. This newly available reactive site allows for further modifications, such as the growth of an oligopeptide chain on the cluster's surface, opening possibilities for applications in molecular recognition and targeted cytotoxicity. researchgate.net

Versatile Building Blocks: Compounds like 6-(Boc-amino)hexanoic acid, a structural relative of the title compound, are valued as versatile building blocks in the synthesis of biomolecules and polymers. chemimpex.com The incorporation of such protected amino acids can enhance the solubility and stability of the final products and is a key strategy in the development of peptide-based drugs and other complex organic structures. chemimpex.comthermofisher.com

Table 2: Applications of Boc-Protected Amino Acids in Materials Science

| Application Area | Role of Boc-Protected Amino Acid | Example | Outcome |

|---|---|---|---|

| Antibacterial Agents | Introduce protected amine functionalities into a polymer backbone. acs.org | Boc-protected amino groups incorporated into heterofunctional dendrimers. acs.org | Deprotection creates cationic charges, leading to materials with potent antibacterial activity. acs.org |

| Functional Nanomaterials | Serve as surface modifiers for inorganic clusters, with the Boc group preventing side reactions. researchgate.net | Boc-protected amino acids attached to organotin sulfide clusters. researchgate.net | Allows for controlled functionalization and subsequent surface modification for molecular recognition. researchgate.net |

| Biomolecule Synthesis | Act as a stable building block for creating complex organic molecules and polymers. chemimpex.com | Used in the synthesis of peptide-based drugs and other biomolecules. chemimpex.com | Enhances stability and solubility of the final products. chemimpex.com |

V. Spectroscopic and Structural Analysis Methodologies

Characterization Techniques for Boc-(S)-2-amino-6-phenylhexanoic Acid

The structural elucidation and purity assessment of this compound are primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each of these techniques provides unique and complementary information about the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, N-Boc glutamic acid, signals corresponding to the methyl protons of the Boc protecting group are observed around 1.38 ppm. researchgate.net The methylene (B1212753) (-CH₂) and methine (-CH) protons of the amino acid backbone appear at approximately 2.25-2.55 ppm and 4.45 ppm, respectively. researchgate.net The amide proton (-NH) of the Boc group can be seen around 5.25 ppm. researchgate.net For this compound, specific shifts would be expected for the phenyl group and the hexanoic acid chain. chemicalbook.com The aromatic protons of the phenyl ring would likely appear in the range of 7.14-7.24 ppm. chemicalbook.com The various methylene groups in the hexanoic acid chain would exhibit distinct signals, for instance, the protons adjacent to the phenyl group might appear around 2.58 ppm, while others in the chain could be found at approximately 1.65 ppm and 1.36 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a similar compound, 6-phenylhexanoic acid, the carbonyl carbon of the carboxylic acid is typically observed around 180 ppm. The carbons of the phenyl ring show signals in the aromatic region (approximately 125-142 ppm), and the carbons of the hexyl chain appear at various upfield shifts. chemicalbook.com For this compound, additional signals for the Boc group's quaternary carbon and methyl carbons would be expected.

Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are often employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the structural integrity of the synthesized molecule. bas.bg

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Reference Structure/Fragment |

|---|---|---|---|

| Boc (-C(CH₃)₃) | ~1.4 | ~28 (CH₃), ~80 (quaternary C) | N-Boc glutamic acid researchgate.net |

| α-CH | ~4.3 | ~53 | General Boc-amino acids cheminfo.org |

| Carboxylic Acid (-COOH) | ~12.0 (broad) | ~175 | 6-Phenylhexanoic acid chemicalbook.com |

| Phenyl (Ar-H) | 7.1-7.3 | 125-142 | 6-Phenylhexanoic acid chemicalbook.comchemicalbook.com |

| Hexyl Chain (-CH₂-) | 1.3-2.6 | 24-36 | 6-Phenylhexanoic acid chemicalbook.comchemicalbook.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to definitively establish the molecular formula. rsc.org In addition to molecular weight determination, MS is also used to assess the purity of the compound by detecting the presence of any impurities.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. chemicalbook.com

Key expected IR absorption bands include:

O-H stretch of the carboxylic acid, which appears as a broad band in the region of 2500-3300 cm⁻¹. libretexts.org

C=O stretch of the carboxylic acid, typically found around 1700-1725 cm⁻¹. libretexts.org

C=O stretch of the Boc protecting group's carbamate, which usually appears at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

N-H stretch of the Boc-protected amine, which is observed in the region of 3300-3500 cm⁻¹. openstax.org

C-H stretches for the aromatic phenyl group (above 3000 cm⁻¹) and the aliphatic hexyl chain (below 3000 cm⁻¹). libretexts.org

C=C stretches of the aromatic ring, which are typically seen in the 1400-1600 cm⁻¹ region. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) libretexts.org |

| Carboxylic Acid | C=O Stretch | 1700-1725 libretexts.org |

| Boc Group (Carbamate) | C=O Stretch | 1680-1700 |

| Boc Group (Amine) | N-H Stretch | 3300-3500 openstax.org |

| Aromatic Ring | C-H Stretch | >3000 libretexts.org |

| Aliphatic Chain | C-H Stretch | <3000 libretexts.org |

| Aromatic Ring | C=C Stretch | 1400-1600 vscht.cz |

Chiral Purity Determination Methods

Ensuring the enantiomeric purity of this compound is critical, particularly when it is used as a building block in the synthesis of therapeutic peptides, as the presence of the undesired (R)-enantiomer can lead to diastereomeric impurities with different pharmacological profiles. rsc.org Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the optical purity of N-protected amino acids. sigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the chiral resolution of a wide range of N-Fmoc and N-Boc protected amino acids. rsc.org The choice of mobile phase composition, including the type of organic modifier and the presence of additives, is crucial for achieving optimal separation. rsc.org

Another approach involves derivatization with a chiral agent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like gas chromatography (GC) or HPLC. d-nb.info Furthermore, chiral HPLC coupled with mass spectrometry (HPLC-MS/MS) offers a highly sensitive and accurate method for determining the chiral purity of amino acids within a peptide sequence after hydrolysis. nih.gov

Conformational Analysis in Peptidomimetics Incorporating Unnatural Amino Acids

The incorporation of unnatural amino acids like this compound into peptides creates peptidomimetics with potentially enhanced properties. researchgate.net Understanding the three-dimensional structure, or conformation, of these molecules is key to correlating their structure with their biological activity. nih.gov Peptidomimetics are designed to mimic the secondary structures of natural peptides, such as α-helices and β-turns, which are often involved in molecular recognition and protein-protein interactions. nih.govnih.gov

The formation and stability of helical structures in peptidomimetics are often investigated using a combination of spectroscopic and computational methods. Circular Dichroism (CD) spectroscopy is a sensitive technique for detecting the presence of secondary structures like α-helices. mdpi.com An α-helix typically exhibits a characteristic CD spectrum with negative bands around 208 and 222 nm and a positive band around 195 nm. mdpi.com

NMR spectroscopy is also a powerful tool for detailed conformational analysis in solution. Information about the proximity of protons obtained from Nuclear Overhauser Effect (NOE) experiments, along with the measurement of coupling constants (e.g., ³J(NH,CαH)), can be used to determine dihedral angles and identify characteristic hydrogen bonding patterns that define a particular helical structure. nih.gov For instance, the α-helix is stabilized by a network of intramolecular hydrogen bonds between the carbonyl oxygen of the i-th residue and the amide proton of the (i+4)-th residue. nih.gov

Computational modeling and molecular dynamics simulations complement experimental data by providing insights into the preferred conformations and the energetics of folding. nih.gov These techniques can help to visualize and analyze the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the helical fold. nih.gov

Vi. Future Directions and Research Perspectives

Development of Novel Synthetic Pathways for Unnatural Amino Acids

The synthesis of UAAs is a cornerstone of their application. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions. nih.govresearchgate.netresearchgate.net The synthesis of Boc-protected amino acids is a well-established field, with numerous methods available for a wide range of amino acids. nih.gov

For the synthesis of specific UAAs like Boc-(S)-2-amino-6-phenylhexanoic acid, established methods for Boc protection of the amino group are typically employed. nih.govresearchgate.net The synthesis of the underlying amino acid, (S)-2-amino-6-phenylhexanoic acid, can be achieved through various organic synthesis routes. For instance, methods for the synthesis of 6-phenylhexanoic acid are documented. chemicalbook.com The introduction of the amino group at the alpha-position with the desired (S)-stereochemistry is a critical step that can be accomplished through techniques such as asymmetric amination or resolution of a racemic mixture.

Future research in this area will likely focus on developing more efficient, stereoselective, and scalable synthetic routes. This includes the exploration of novel catalytic systems, such as enzymatic and chemoenzymatic methods, to improve yield and enantiomeric purity. The development of more robust and orthogonal protecting group strategies will also be crucial for the synthesis of complex peptides and peptidomimetics incorporating this and other UAAs. sigmaaldrich.com

Table 1: Key Synthetic Strategies for Unnatural Amino Acids

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries to directly produce the desired enantiomer. | High enantiomeric purity, avoids resolution steps. |

| Enzymatic Resolution | Employs enzymes to selectively react with one enantiomer in a racemic mixture. | High stereoselectivity, mild reaction conditions. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to achieve efficient and selective synthesis. | Combines the advantages of both chemical and biological catalysis. |

| Modification of Natural Amino Acids | Chemically modifies existing natural amino acids to create new UAAs. | Readily available starting materials. |

Expanding the Scope of Peptidomimetic Applications in Target-Specific Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov The incorporation of UAAs like (S)-2-amino-6-phenylhexanoic acid into peptide sequences is a key strategy in the design of potent and selective peptidomimetics. biosyn.comnih.gov

The extended, flexible phenylalkyl side chain of (S)-2-amino-6-phenylhexanoic acid can be utilized to probe and interact with specific hydrophobic pockets in target proteins. This feature makes it a valuable building block for designing inhibitors of protein-protein interactions or modulators of receptor activity. nih.govbiosyn.com The Boc-protected form is directly amenable to standard solid-phase peptide synthesis (SPPS) protocols. nih.govresearchgate.net

Future research will focus on the rational design of peptidomimetics containing this UAA to target specific disease-related proteins. This involves computational modeling to predict binding interactions, followed by chemical synthesis and biological evaluation. The goal is to develop novel therapeutic agents with high specificity and efficacy. nih.gov The synthesis of peptide libraries incorporating this compound will enable the screening for potent binders to a wide range of biological targets.

Table 2: Applications of Peptidomimetics in Drug Discovery

| Application Area | Description | Example |

| Enzyme Inhibition | Designing peptidomimetics that bind to the active site of an enzyme, blocking its activity. | Development of protease inhibitors for antiviral or anticancer therapy. |

| Receptor Modulation | Creating peptidomimetics that act as agonists or antagonists for specific cell surface receptors. | Design of hormone analogs with improved therapeutic profiles. |

| Protein-Protein Interaction (PPI) Inhibition | Developing peptidomimetics that disrupt the interaction between two proteins involved in a disease pathway. | Targeting oncogenic protein complexes in cancer. |

Q & A

Basic Research Questions

Q. What is the structural and functional significance of Boc-(S)-2-amino-6-phenylhexanoic acid in peptide engineering?

- Methodological Answer : This compound is a non-natural amino acid derivative with a phenyl group at the 6-position, enabling unique hydrophobic interactions and steric effects in peptide design. Its tert-butoxycarbonyl (Boc) protecting group enhances solubility during solid-phase synthesis while preventing undesired side reactions. Crystallographic studies reveal its ability to stabilize supramolecular assemblies via π-π stacking and hydrogen bonding, critical for designing peptides with tailored conformational properties .

Q. What synthetic strategies are commonly employed for this compound?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Protection of the amino group using Boc anhydride under basic conditions.

- Step 2 : Selective functionalization of the hexanoic acid backbone via palladium-catalyzed cross-coupling to introduce the phenyl group.

- Step 3 : Chiral resolution to isolate the (S)-enantiomer, often using enzymatic methods or chiral column chromatography.

Evidence from tert-butyl oxazinane carboxylate intermediates (e.g., Scheme 1 in ) highlights the use of enantiopure precursors for stereochemical control .

Q. How does the Boc group influence the physicochemical properties of this amino acid derivative?

- Methodological Answer : The Boc group reduces polarity, improving solubility in organic solvents (e.g., DMF, THF) during peptide synthesis. It also prevents racemization at the α-carbon under acidic conditions. Comparative HPLC analyses (C18 columns, 0.1% TFA/ACN gradient) show retention time shifts of 2–3 minutes when the Boc group is removed, confirming its role in modulating hydrophobicity .

Advanced Research Questions

Q. What crystallographic insights inform the design of this compound-based supramolecular polymers?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals layered structures stabilized by intermolecular H-bonds (N–H···O=C, 2.8–3.2 Å) and edge-to-face phenyl interactions (4.1 Å). Temperature-dependent studies (100–300 K) show thermal expansion coefficients of 12.3 × 10⁻⁶ K⁻¹ along the a-axis, critical for predicting stability in material engineering applications. Natural bonding orbital (NBO) analysis quantifies H-bond energies at 4–6 kcal/mol .

Table 1 : Crystallographic Parameters at Different Temperatures (Adapted from )

| Temperature (K) | Space Group | a-axis (Å) | H-bond Distance (Å) | NBO Energy (kcal/mol) |

|---|---|---|---|---|

| 100 | P2₁2₁2₁ | 10.23 | 2.85 | 5.8 |

| 200 | P2₁2₁2₁ | 10.29 | 2.88 | 5.5 |

| 300 | P2₁2₁2₁ | 10.38 | 2.92 | 4.9 |

Q. How can researchers resolve contradictions in spectroscopic data for Boc-protected amino acids?

- Methodological Answer : Discrepancies in NMR (e.g., split signals for α-protons) often arise from rotameric equilibria of the Boc group. Strategies include:

- Low-temperature NMR : Slows rotation, resolving split peaks (e.g., -40°C in CDCl₃).

- DFT calculations : Predict chemical shifts (e.g., B3LYP/6-31G*) to assign ambiguous signals.

- Dynamic HPLC : Chiralpak IA columns can separate rotamers under isocratic conditions (n-hexane/i-PrOH 90:10) .

Q. What role does this compound play in designing enzyme-resistant peptide therapeutics?

- Methodological Answer : The phenyl group enhances proteolytic stability by sterically blocking protease active sites (e.g., trypsin, chymotrypsin). In vitro assays show a 4-fold increase in half-life (t₁/₂ = 12.5 hours vs. 3.1 hours for unmodified peptides) in human serum. Mass spectrometry (MALDI-TOF) confirms intact backbone structures after 24-hour incubation .

Data Interpretation and Experimental Design

Q. How should researchers optimize reaction yields for this compound synthesis?

- Methodological Answer :

- DoE Approach : Use a 3-factor (temperature, catalyst loading, solvent polarity) Box-Behnken design to maximize yield.

- Key Findings : Optimal conditions: 45°C, 5 mol% Pd(PPh₃)₄, THF/H₂O (4:1). Yield increases from 62% to 89% with reduced side-product formation (HPLC-MS monitoring) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Chiral Purity : Circular dichroism (CD) at 220 nm (n→π* transition) confirms enantiomeric excess (>99% ee).

- Thermal Stability : TGA shows decomposition onset at 185°C (N₂ atmosphere, 10°C/min).

- Supramolecular Assembly : AFM in tapping mode visualizes helical fibrils (height = 1.2 nm, persistence length = 250 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.